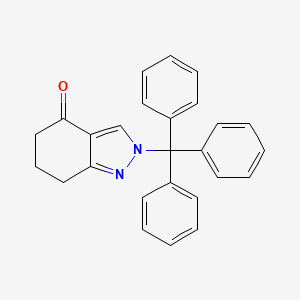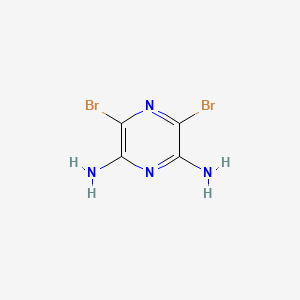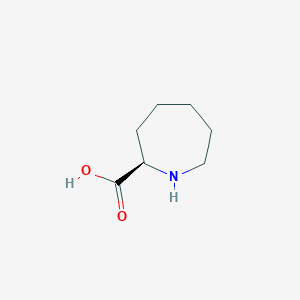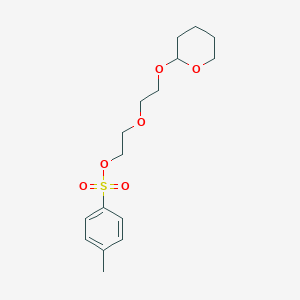
7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile
Übersicht
Beschreibung
7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon, and has a molecular formula of C16H12BrN.
Wirkmechanismus
The mechanism of action of 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile is not well understood, but it is believed to interact with biological molecules, such as proteins and nucleic acids, through non-covalent interactions. These interactions may affect the function of these molecules and lead to changes in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has some biochemical and physiological effects, such as inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have antimicrobial activity against certain bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile in lab experiments is its unique chemical structure, which allows for the synthesis of various derivatives and analogs. However, its limited solubility in water and some organic solvents may pose challenges in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile. One possible direction is the synthesis of new derivatives and analogs with improved properties for specific applications. Another direction is the investigation of its mechanism of action and potential interactions with biological molecules. Additionally, further studies may be conducted to explore its potential applications in fields such as organic electronics and fluorescent imaging.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile makes it a valuable compound for scientific research in various fields. It has been studied for its potential applications in organic electronics, as a building block for the synthesis of fluorescent dyes, and as a ligand for metal complexes.
Eigenschaften
IUPAC Name |
7-bromo-9,9-dimethylfluorene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN/c1-16(2)14-7-10(9-18)3-5-12(14)13-6-4-11(17)8-15(13)16/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBYZTWZUOOWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C#N)C3=C1C=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-Azaspiro[4.4]nonan-2-one](/img/structure/B3181248.png)



![N-[2-(diethylamino)ethyl]-N'-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]thiourea](/img/structure/B3181273.png)
